molecular formula C11H12N2O2 B14627634 3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 55727-57-6

3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B14627634
CAS No.: 55727-57-6
M. Wt: 204.22 g/mol
InChI Key: RTZFXDIKBKRLOD-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties .

Properties

CAS No.

55727-57-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-hydroxy-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H12N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9-10,12,14H,5-6H2

InChI Key

RTZFXDIKBKRLOD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C1O)NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isocyanates or carbamates under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include a variety of substituted quinazolinones, each with unique pharmacological properties. These derivatives are often screened for their biological activities to identify potential therapeutic agents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer activities. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter receptors and ion channels, which contributes to its anticonvulsant activity. Additionally, it may inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one stands out due to its unique structural features and the diverse range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and other scientific applications .

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